molecular formula C10H12F3NO2 B1353199 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine CAS No. 879047-80-0

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Cat. No.: B1353199
CAS No.: 879047-80-0
M. Wt: 235.2 g/mol
InChI Key: MTLLVZDLLCJHSE-UHFFFAOYSA-N
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Description

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy-ethoxy chain, and an amine group attached to a phenyl ring

Scientific Research Applications

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, it might interact with biological targets like enzymes or receptors .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For instance, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine typically involves multiple steps. One common method starts with the nitration of 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-benzene to introduce a nitro group. This is followed by reduction of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar ether and alcohol functional groups.

    2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar structural features.

Uniqueness

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLLVZDLLCJHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxyethanol (219 mg, 2.88 mmol) was dissolved in THF (6 mL), and sodium hydride (60%, 39 mg, 0.96 mmol) was added thereto. The mixture was stirred at room temperature for 10 minutes, and 2-fluoro-5-nitrobenzotrifluoride (200 mg, 0.96 mmol) was added thereto. The resulting mixture was heated at 60° C. for 5 hours. The reaction solution was poured in a saturated sodium bicarbonate solution and extracted with ethyl acetate and washed with saturated brine. To the organic layer, 10% palladium carbon (20 mg) and methanol (2 mL) were added. The resulting mixture was stirred under hydrogen atmosphere at atmospheric pressure at room temperature for 16 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=5:1) to give the desired material (170 mg, yield: 76%) as a yellow oil.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

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